molecular formula C10H12N2O4 B8464824 N-methoxy-N,2-dimethyl-3-nitrobenzamide

N-methoxy-N,2-dimethyl-3-nitrobenzamide

Cat. No.: B8464824
M. Wt: 224.21 g/mol
InChI Key: HJRIPLAVSDBSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N,2-dimethyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-methoxy-N,2-dimethyl-3-nitrobenzamide

InChI

InChI=1S/C10H12N2O4/c1-7-8(10(13)11(2)16-3)5-4-6-9(7)12(14)15/h4-6H,1-3H3

InChI Key

HJRIPLAVSDBSMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbonyl diimidazole (9.8 g, 60.7 mmol) was added to a solution of 2-methyl-3-nitrobenzoic acid (10 g, 55 mmol) in CH2Cl2 (200 mL) at 0° C. and stirred for 30 min. The reaction mixture was warmed to room temperature, stirred for 2 h, and cooled to 0 C. N,O-dimethylhydroxylamine hydrochloride was added to the reaction mixture at 0 C, stirred for 30 min., and heated to 45 C for 1 h. The reaction mixture was cooled to room temperature, stirred for 12 h, and quenched with aqueous K2CO3 (10%, 200 mL). The reaction mixture was extracted with CH2Cl2 (3×200 mL) and the combined extracts were dried (MgSO4), filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 6:4 hexanes:EtOAc) provided the title compound a white solid (2.6 g, 21%). MS: 225 (MH+); HPLC Rf: 3.96 min. (HPLC method 4); HPLC purity: 98%.
Quantity
9.8 g
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reactant
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10 g
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reactant
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200 mL
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solvent
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N,O-dimethylhydroxylamine hydrochloride
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0 (± 1) mol
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reactant
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Yield
21%

Synthesis routes and methods II

Procedure details

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